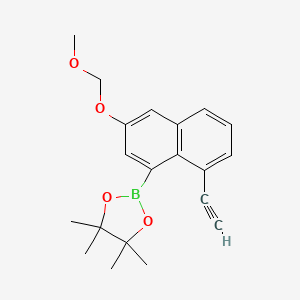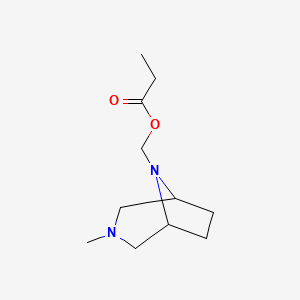
1,1-Di-p-tolyldodecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a member of the 1,1-diaryl series, characterized by two aryl groups attached to a central carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di-p-tolyldodecane typically involves the reaction of p-tolylmagnesium bromide with dodecanal. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction proceeds as follows: [ \text{C}7\text{H}7\text{MgBr} + \text{C}{12}\text{H}{24}\text{O} \rightarrow \text{C}{26}\text{H}{38} + \text{MgBrOH} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,1-Di-p-tolyldodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or other functional groups into the aromatic rings.
科学的研究の応用
1,1-Di-p-tolyldodecane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1-Di-p-tolyldodecane involves its interaction with molecular targets through its aryl groups. These interactions can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors.
類似化合物との比較
Similar Compounds
1,1-Diphenylethane: Similar structure but with ethane as the central carbon chain.
1,1-Diphenylmethane: Similar structure with methane as the central carbon chain.
1,1-Di(4-methylphenyl)ethane: Similar structure with ethane and methyl groups.
Uniqueness
1,1-Di-p-tolyldodecane is unique due to its longer carbon chain (dodecane) and the presence of p-tolyl groups, which can influence its physical and chemical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill .
特性
CAS番号 |
55268-62-7 |
|---|---|
分子式 |
C26H38 |
分子量 |
350.6 g/mol |
IUPAC名 |
1-methyl-4-[1-(4-methylphenyl)dodecyl]benzene |
InChI |
InChI=1S/C26H38/c1-4-5-6-7-8-9-10-11-12-13-26(24-18-14-22(2)15-19-24)25-20-16-23(3)17-21-25/h14-21,26H,4-13H2,1-3H3 |
InChIキー |
DLFGXQMVWJJEOW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(C1=CC=C(C=C1)C)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13941789.png)











